what is Altrenogest-d5 and its primary use in research
what is Altrenogest-d5 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Altrenogest-d5, a deuterated analog of the synthetic progestin Altrenogest (B1664803). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. It details the core properties of Altrenogest-d5, its primary application as an internal standard in quantitative analysis, and provides detailed experimental methodologies.
Core Concepts: Understanding Altrenogest-d5
Altrenogest-d5 is a synthetic steroid in which five hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification assays.[1] While chemically almost identical to Altrenogest, the increased mass of Altrenogest-d5 allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1]
Altrenogest itself is a potent progestin, a synthetic progestogen, used extensively in veterinary medicine to control the estrous cycle in mares and sows.[2] It exerts its biological effects by binding to and activating progesterone (B1679170) receptors, which in turn modulates the hypothalamic-pituitary-gonadal (HPG) axis.[2]
Physicochemical Properties
The key physicochemical properties of Altrenogest and its deuterated analog are summarized below. This data is critical for method development and for understanding the behavior of these compounds in analytical systems.
| Property | Altrenogest | Altrenogest-d5 | Data Source |
| Chemical Formula | C₂₁H₂₆O₂ | C₂₁H₂₁D₅O₂ | [1][3] |
| Molecular Weight | 310.43 g/mol | 315.46 g/mol | [1][3] |
| CAS Number | 850-52-2 | Not available | [3] |
| Appearance | White to pale yellow crystalline powder | Not specified, assumed similar to Altrenogest | [3] |
| Solubility | Soluble in ethanol (B145695) and chloroform; sparingly soluble in water | Not specified, assumed similar to Altrenogest | [3] |
Isotopic Properties of Altrenogest-d5
The utility of Altrenogest-d5 as an internal standard is fundamentally dependent on its isotopic purity. While a specific Certificate of Analysis with the exact isotopic enrichment was not publicly available, commercial suppliers of stable isotope-labeled standards typically provide products with high isotopic purity.
| Parameter | Typical Value | Description |
| Isotopic Purity | ≥ 98% | The percentage of the deuterated compound relative to the total amount of the compound (deuterated and undeuterated). |
| Deuterium Incorporation | 5 Deuterium Atoms | The number of deuterium atoms incorporated into the Altrenogest molecule. |
| Mass Shift | +5 Da | The difference in mass between Altrenogest-d5 and unlabeled Altrenogest. |
Primary Use in Research: Internal Standard for Quantitative Analysis
The predominant application of Altrenogest-d5 in a research setting is as an internal standard for the accurate quantification of Altrenogest in biological matrices such as plasma, urine, and tissue samples.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).
The core principle of IDMS is that the deuterated internal standard is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved.
Logical Workflow for Quantitative Analysis using Altrenogest-d5
The following diagram illustrates the logical workflow of using Altrenogest-d5 as an internal standard in a typical quantitative bioanalytical method.
Caption: Logical workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols
This section provides a detailed methodology for the quantification of Altrenogest in biological samples using Altrenogest-d5 as an internal standard, based on established practices in the field.
Sample Preparation from Plasma
This protocol is adapted from methodologies described for the analysis of steroids in plasma.[4][5]
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Sample Aliquoting: Aliquot 0.5 mL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.
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Internal Standard Spiking: Add 20 µL of a 100 ng/mL Altrenogest-d5 working solution in methanol (B129727) to each plasma sample. This results in a final internal standard concentration of 4 ng/mL.
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Protein Precipitation: Add 1.5 mL of cold acetonitrile (B52724) to each tube to precipitate plasma proteins.
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Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Sample Preparation from Animal Tissue
This protocol provides a general guideline for the extraction of Altrenogest from animal tissues.[6][7]
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Tissue Homogenization: Weigh approximately 0.5 g of frozen tissue and homogenize it in 2 mL of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
Internal Standard Spiking: Add 20 µL of a 100 ng/mL Altrenogest-d5 working solution in methanol to the tissue homogenate.
-
Liquid-Liquid Extraction:
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the liquid-liquid extraction step on the remaining aqueous layer and combine the organic extracts.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: The reconstituted sample is ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions for the LC-MS/MS analysis of Altrenogest. Method optimization will be required for specific instrumentation and applications.[8]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Altrenogest: Q1: 311.2 -> Q3: 271.2 (Quantifier), 109.1 (Qualifier) Altrenogest-d5: Q1: 316.2 -> Q3: 276.2 (Quantifier) |
Signaling Pathways
To provide a comprehensive understanding of the biological context in which Altrenogest and, by extension, Altrenogest-d5 are studied, this section details the relevant signaling pathways.
Progesterone Receptor Signaling Pathway
Altrenogest, as a progestin, primarily acts through the progesterone receptor. The following diagram illustrates the classical genomic signaling pathway of progesterone receptor activation.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Altrenogest's therapeutic effect in controlling the estrous cycle is achieved through its influence on the HPG axis. The diagram below illustrates this regulatory relationship.
Caption: Negative feedback regulation of the HPG axis by Altrenogest.
Conclusion
Altrenogest-d5 is an essential analytical tool for researchers in drug metabolism, pharmacokinetics, and veterinary science. Its use as an internal standard in isotope dilution mass spectrometry provides the highest level of accuracy and precision for the quantification of Altrenogest in complex biological matrices. The detailed protocols and an understanding of the underlying biological pathways provided in this guide will aid researchers in the successful implementation of their analytical methods and a deeper interpretation of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | Preparation of altrenogest soft capsules and their bioequivalence in gilts [frontiersin.org]
- 5. Preparation of altrenogest soft capsules and their bioequivalence in gilts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novogene - Advancing Genomics, Improving Life [jp.novogene.com]
- 7. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Administration Route Differentiation of Altrenogest via the Metabolomic LC-HRMS Analysis of Equine Urine | MDPI [mdpi.com]
